Zinc isononanoate

Description

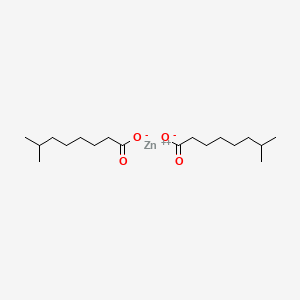

Structure

3D Structure of Parent

Properties

CAS No. |

84418-64-4 |

|---|---|

Molecular Formula |

C18H34O4Zn |

Molecular Weight |

379.8 g/mol |

IUPAC Name |

zinc;7-methyloctanoate |

InChI |

InChI=1S/2C9H18O2.Zn/c2*1-8(2)6-4-3-5-7-9(10)11;/h2*8H,3-7H2,1-2H3,(H,10,11);/q;;+2/p-2 |

InChI Key |

PRVOZLJUKNOQIT-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc isononanoate can be synthesized through the reaction of zinc oxide or zinc hydroxide with isononanoic acid. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions to ensure complete conversion and high yield.

Industrial Production Methods: In industrial settings, this compound is produced by reacting zinc oxide with isononanoic acid in a solvent such as toluene or xylene. The mixture is heated to a specific temperature, usually around 150-200°C, to facilitate the reaction. The product is then purified through filtration and distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Zinc isononanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form zinc oxide and other by-products.

Reduction: Under certain conditions, it can be reduced to elemental zinc.

Substitution: It can participate in substitution reactions where the isononanoate ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.

Substitution: Ligands such as phosphines or amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Zinc oxide and isononanoic acid derivatives.

Reduction: Elemental zinc and reduced organic by-products.

Substitution: New zinc coordination compounds with different ligands.

Scientific Research Applications

Polymer Stabilization

Role in PVC Production

Zinc isononanoate serves as an effective heat stabilizer in the production of polyvinyl chloride. Its ability to prevent degradation during processing helps maintain the physical properties of PVC products. Studies have shown that the incorporation of this compound can enhance the thermal stability and longevity of PVC materials, making them suitable for a wide range of applications including construction materials and consumer goods.

Case Study: Thermal Stability Enhancement

A comparative analysis was conducted on PVC formulations using different stabilizers, including this compound. The results indicated that formulations containing this compound exhibited superior thermal stability compared to those with traditional stabilizers like lead or calcium-zinc systems. The improved performance was attributed to the compound's ability to scavenge free radicals generated during thermal processing.

Antimicrobial Properties

Potential in Healthcare Applications

this compound has demonstrated antimicrobial properties that can be leveraged in healthcare settings. Its efficacy against various pathogens makes it a candidate for use in coatings and treatments for medical devices and surfaces.

Case Study: Antimicrobial Coatings

Research has focused on developing antimicrobial coatings incorporating this compound for surgical instruments. Laboratory tests revealed that these coatings significantly reduced bacterial colonization compared to uncoated controls. This application not only enhances the safety of medical procedures but also contributes to reducing hospital-acquired infections.

Agriculture and Horticulture

Fertilizer Additive

In agricultural applications, this compound can be utilized as a micronutrient fertilizer additive, providing essential zinc to crops. Zinc deficiency in soil can lead to stunted growth and reduced yields; thus, incorporating this compound can enhance plant health and productivity.

Case Study: Crop Yield Improvement

Field trials conducted on maize crops treated with this compound showed a marked increase in yield compared to untreated plots. The study highlighted that the bioavailability of zinc from this compound was higher than traditional zinc sources, leading to better nutrient uptake by plants.

Lubricants and Greases

Enhancer in Lubricant Formulations

this compound is also used as an additive in lubricant formulations, where it improves the anti-wear properties of oils and greases. Its presence helps reduce friction and wear on mechanical components, thereby extending their lifespan.

Case Study: Automotive Applications

An evaluation of engine oils containing this compound revealed enhanced performance metrics such as lower wear rates in engine components during testing under simulated operating conditions. This application underscores its importance in automotive lubricants, where performance reliability is critical.

Cosmetics and Personal Care Products

Skin Protection Properties

The cosmetic industry has begun to explore the use of this compound for its skin-protective qualities. It can act as a barrier against environmental pollutants while providing antimicrobial benefits.

Case Study: Sunscreen Formulations

Recent developments in sunscreen products have incorporated this compound as an active ingredient due to its ability to provide UV protection while being less irritating than traditional chemical filters. Clinical trials demonstrated that formulations with this compound offered broad-spectrum UV protection without compromising skin tolerance.

Mechanism of Action

The mechanism of action of zinc isononanoate involves its ability to release zinc ions (Zn²⁺) in solution. These zinc ions can interact with various molecular targets, including enzymes and proteins, to exert their effects. Zinc ions play a crucial role in catalytic, structural, and regulatory functions within biological systems .

Comparison with Similar Compounds

Structural Analogs: Other Metal Isononanoates

Metal salts of isononanoic acid vary based on the cation, influencing their toxicity and applications.

Key Differences :

- Nickel-based salts (e.g., nickel bis(isononanoate)) are classified as hazardous due to nickel’s carcinogenicity and sensitization risks, whereas zinc derivatives are generally regarded as safe (GRAS) in cosmetics .

- Zinc isooctanoate (CAS 84082-93-9), a related zinc carboxylate with a shorter branched chain, offers similar emollient properties but lower molecular weight, affecting viscosity in formulations .

Functional Analogs: Zinc Carboxylates

Zinc salts of other carboxylic acids serve comparable roles but differ in performance due to chain length and branching.

| Compound | CAS No. | Acid Chain | Applications | Advantages |

|---|---|---|---|---|

| This compound | 3302-10-1 | Branched (C9) | Sunscreens, creams | High solubility, low greasiness |

| Zinc stearate | 557-05-1 | Linear (C18) | Powders, lubricants | Excellent water repellency |

| Zinc oxalate | 547-68-2 | Short-chain (C2) | Industrial coatings | Thermal stability |

Key Findings :

- Branched vs. Linear Chains: this compound’s branched structure reduces crystallization, enhancing spreadability in lotions compared to linear-chain zinc stearate .

- Industrial vs. Cosmetic Use: Zinc oxalate is preferred in coatings for its thermal stability, whereas this compound excels in cosmetic emulsions .

Esters of Isononanoic Acid

Isononanoate esters are widely used in cosmetics for their lightweight texture and non-greasy feel.

Comparison with this compound:

- Function: Esters act as emollients/solvents, whereas this compound provides stabilization (e.g., in zinc oxide dispersions) .

- Safety: Esters exhibit minimal sensitization (<1% incidence), while zinc salts may pose risks if oxidized (e.g., zinc oxide nanoparticles) .

Cosmetic Formulations

- Sunscreens: this compound stabilizes zinc oxide particles in formulations like Olivem® 2020, improving SPF performance .

- Creams: Blends with esters (e.g., isodecyl isononanoate) enhance texture without clogging pores .

Biological Activity

Zinc isononanoate is a zinc salt derived from isononanoic acid, which has garnered attention for its potential biological activities, particularly in dermatological applications and as a supplement in various health contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Zinc plays a crucial role in numerous biological processes, functioning as a structural, regulatory, and catalytic ion. It is involved in:

- Enzyme Catalysis : Over 300 metalloenzymes require zinc for their catalytic activity. Zinc deficiency can lead to decreased enzyme activity without altering the enzyme's structure .

- Gene Regulation : Zinc regulates around 2500 transcription factors, influencing gene expression through metal response element (MRE)-binding transcription factor-1 (MTF-1) .

- Cell Signaling : Zinc modulates several cell signaling pathways, impacting cellular functions such as proliferation and differentiation .

This compound may enhance these processes due to its bioavailability and ability to release zinc ions in biological systems.

Dermatological Uses

This compound has been studied for its efficacy in skin healing and anti-inflammatory properties. Research indicates that:

- Wound Healing : Zinc ions released from zinc compounds promote re-epithelialization and reduce infection rates in wounds. For instance, zinc hyaluronate has shown significant improvements in healing diabetic foot ulcers compared to standard care .

- Antimicrobial Properties : Zinc compounds exhibit antimicrobial activity against various pathogens, making them suitable for inclusion in topical formulations for treating skin infections .

Immune Function

Zinc is essential for maintaining immune function. It regulates signaling pathways in both innate and adaptive immunity. Studies have demonstrated that zinc supplementation can enhance immune responses, particularly in individuals with deficiencies .

Clinical Studies

- Zinc Supplementation in HIV Patients : A randomized controlled trial investigated the effects of zinc supplementation on HIV-positive individuals with a history of heavy alcohol consumption. The study aimed to assess its impact on inflammation and disease progression. Results indicated that zinc supplementation could reduce inflammatory markers and improve immune function, suggesting its potential as an adjunct therapy for HIV patients .

- Wound Healing Efficacy : A study involving diabetic patients with foot ulcers found that those treated with zinc hyaluronate experienced faster healing compared to controls. The average healing duration was significantly shorter (74 ± 31 days vs. 92 ± 25 days) in the treatment group .

- Zinc Oxide Nanoparticles : Research on zinc oxide nanoparticles demonstrated enhanced wound healing properties in animal models. These nanoparticles facilitated quicker wound contraction and improved skin texture when combined with other agents like azithromycin .

Data Tables

| Study | Population | Intervention | Findings |

|---|---|---|---|

| DiSilvestro et al. (2015) | Young adult women (N = 30) | Zinc glycinate capsules | Increased plasma zinc levels |

| Barrie et al. (1987) | Healthy volunteers (N = 15) | Zinc picolinate tablets | Significant increase in hair and urine zinc levels |

| ZINC Study (2019) | HIV+ heavy drinkers (N = 250) | Zinc supplementation vs placebo | Reduced inflammatory markers; improved CD4 counts |

Q & A

Basic: What are the optimal methods for synthesizing Zinc isononanoate with high purity, and how can reaction conditions be systematically optimized?

Answer:

Synthesis of this compound involves esterification of isononanoic acid with zinc salts under controlled conditions. Key parameters include:

- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzymatic methods for eco-friendly synthesis.

- Temperature control : Maintain 80–120°C to balance reaction kinetics and avoid thermal degradation.

- Solvent systems : Use aprotic solvents (e.g., toluene) to enhance esterification efficiency.

Post-synthesis, purification via vacuum distillation or recrystallization ensures high purity. Characterization via FTIR (to confirm ester C=O bonds) and ICP-OES (for zinc quantification) is critical. Adjust parameters iteratively based on spectroscopic feedback .

Basic: Which analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?

Answer:

A multi-technique approach is recommended:

- NMR spectroscopy : Identifies branching in the isononanoate chain (¹H and ¹³C NMR).

- GC-MS : Detects trace impurities or unreacted precursors.

- Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition profiles.

- Karl Fischer titration : Measures residual moisture, critical for stability studies.

Cross-validation of data across techniques minimizes analytical bias .

Advanced: How can researchers design in vivo studies to evaluate this compound’s dermal toxicity using the PICOT framework?

Answer:

Apply the PICOT framework to structure hypotheses:

- Population (P) : Rodent models (e.g., Sprague-Dawley rats) with intact vs. compromised skin.

- Intervention (I) : Topical application at concentrations reflecting human exposure (e.g., 1–5% w/w).

- Comparison (C) : Vehicle-only controls and benchmark irritants (e.g., sodium lauryl sulfate).

- Outcome (O) : Histopathological scoring of erythema, edema, and immune cell infiltration.

- Time (T) : Acute (72-hour patch test) and sub-chronic (28-day repeated exposure) endpoints.

Include blinding and randomization to reduce bias .

Advanced: What statistical approaches resolve contradictions between in vitro and in vivo toxicity data for this compound?

Answer:

- Meta-analysis : Pool data from heterogeneous studies (e.g., in vitro keratinocyte assays vs. in vivo rodent models) using random-effects models to account for variability.

- Sensitivity analysis : Identify confounders (e.g., solvent choice in in vitro assays) that skew results.

- Dose-response modeling : Compare EC50 (in vitro) and LD50 (in vivo) values to assess translational relevance.

Report confidence intervals and effect sizes to quantify uncertainty .

Advanced: How can computational models predict the environmental fate of this compound degradation products?

Answer:

- QSAR models : Predict biodegradability and aquatic toxicity using molecular descriptors (e.g., logP, molecular weight).

- Molecular dynamics simulations : Model interactions with soil organic matter to estimate adsorption coefficients.

- EpiSuite™ : EPA software to estimate hydrolysis rates and bioaccumulation potential.

Validate predictions with experimental LC-MS/MS data on degradation byproducts (e.g., zinc ions, isononanoic acid) .

Basic: What protocols ensure the stability of this compound in formulated products under varying storage conditions?

Answer:

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months, with periodic HPLC analysis to monitor ester hydrolysis.

- Light exposure studies : Use UV-Vis spectroscopy to detect photodegradation products.

- pH stability : Test in buffers (pH 3–9) to identify optimal formulation ranges.

Document degradation kinetics using Arrhenius equations to extrapolate shelf life .

Advanced: What methodologies reconcile discrepancies in this compound’s bioaccumulation potential across different trophic levels?

Answer:

- Trophic magnification studies : Measure bioconcentration factors (BCFs) in algae, daphnia, and fish models.

- Isotope tracing : Use ⁶⁵Zn-labeled compounds to track uptake and excretion pathways.

- Comparative genomics : Identify species-specific metabolic pathways (e.g., cytochrome P450 enzymes) affecting detoxification.

Adjust experimental variables (e.g., water hardness, temperature) to mimic ecological niches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.